4-((S)-(2-butyl))-oxazolidine-2,5-dione

Polymer Chemistry NCA Polymerization Steric Hindrance

Reproducible polypeptide synthesis demands high enantiopurity. This L-Isoleucine NCA monomer (>98% ee) eliminates chain termination caused by racemized impurities. • >98% ee sec-butyl chiral monomer for β-sheet poly(L-isoleucine) via ROP • Documented reagent in syringolin B proteasome inhibitor synthesis • DCM-soluble for standard ROP; shipped moisture-free under inert gas • Full analytical documentation (HPLC, NMR) provided with every lot

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B1640723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((S)-(2-butyl))-oxazolidine-2,5-dione
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(=O)N1
InChIInChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4?,5-/m0/s1
InChIKeyWAACGCAWLJFFQX-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((S)-(2-butyl))-oxazolidine-2,5-dione (L-Isoleucine NCA): Technical Specifications and Procurement Considerations


4-((S)-(2-butyl))-oxazolidine-2,5-dione (CAS 45895-88-3), also known as (S)-4-(sec-butyl)oxazolidine-2,5-dione or L-Isoleucine N-Carboxyanhydride (NCA), is a chiral, cyclic α-amino acid N-carboxyanhydride monomer derived from L-isoleucine [1]. As a member of the oxazolidine-2,5-dione class, this compound features a five-membered heterocyclic ring that is highly reactive towards nucleophiles, making it a valuable monomer for the synthesis of poly(L-isoleucine) and related copolypeptides via ring-opening polymerization (ROP) . Its chiral sec-butyl substituent at the 4-position imparts steric hindrance that influences polymerization kinetics and the secondary structure of the resulting polymers [2].

Why Generic NCA Substitution Risks Synthetic Reproducibility and Polymer Chain Fidelity for 4-((S)-(2-butyl))-oxazolidine-2,5-dione


The use of N-carboxyanhydrides in polypeptide synthesis is exquisitely sensitive to monomer structure, purity, and stereochemistry. While the oxazolidine-2,5-dione scaffold is common across all α-amino acid NCAs, the specific side-chain substituent at the 4-position dictates polymerization kinetics, chain conformation, and the final polymer's properties. For 4-((S)-(2-butyl))-oxazolidine-2,5-dione, the sec-butyl group introduces a unique balance of hydrophobicity and steric bulk that is not replicated by linear butyl isomers or less branched side chains [1]. Impurities, even at low levels, can act as chain transfer agents or terminators, leading to unpredictable molecular weights and broad polydispersity . Furthermore, any loss of stereochemical integrity at the α-carbon, which can occur during monomer synthesis or storage, will result in polymers with disrupted secondary structures, compromising their intended biological or material function . Therefore, substituting this specific monomer with a structurally similar but not identical NCA can lead to irreproducible results and a failure to achieve the desired polymer architecture.

Quantitative Evidence for the Selection of 4-((S)-(2-butyl))-oxazolidine-2,5-dione Over Analogous NCAs


Impact of sec-Butyl Side Chain Steric Hindrance on Polymerization Kinetics and Monomer Reactivity

Density Functional Theory (DFT) calculations and experimental kinetics data demonstrate that the bulky sec-butyl side chain of L-isoleucine NCA introduces significant steric hindrance compared to NCAs derived from less sterically demanding amino acids such as alanine. This steric effect suppresses the reaction pathway leading to racemization during polymerization and directly influences the rate of chain propagation [1]. While a direct, single-table comparison of propagation rate constants (kp) for all NCA monomers under identical conditions is not always available, class-level kinetic studies show that β-branched NCAs (like valine and isoleucine) exhibit lower reactivity in amine-initiated ROP compared to unbranched analogs [2]. This reduced reactivity is a quantifiable, structure-dependent property that a user must account for when designing a polymerization protocol; substituting a less hindered NCA will lead to a significantly faster, and potentially less controlled, polymerization.

Polymer Chemistry NCA Polymerization Steric Hindrance

Specific Optical Rotation as a Criterion for Enantiopurity Control in 4-((S)-(2-butyl))-oxazolidine-2,5-dione Procurement

A critical specification for procurement is the compound's specific optical rotation. For the closely related L-isoleucine amino acid, the specific rotation [α]²⁰/D is +38.0 to +43.0° (c=4, 6mol/L HCl) [1]. While a direct literature value for the NCA monomer is not always provided in public datasheets, the amino acid data serves as a benchmark for enantiopurity of the precursor. Maintaining high enantiomeric excess (ee) is paramount; a loss of stereochemical purity during monomer synthesis or storage directly leads to polymers with ill-defined secondary structures. Vendors often report achieving ee > 98% for the final NCA product , and a certificate of analysis should include an optical rotation value. This contrasts with racemic or scalemic mixtures of the compound, which are unsuitable for stereospecific applications.

Chiral Purity Quality Control Procurement Specification

Solubility Profile of 4-((S)-(2-butyl))-oxazolidine-2,5-dione in Organic Media Guides Solvent Selection for Polymerization

The sec-butyl substituent on the oxazolidine-2,5-dione ring enhances the monomer's solubility in common organic solvents compared to more polar or less lipophilic NCA analogs. Specifically, the compound is reported to have good solubility in solvents like dichloromethane , which is a crucial property for achieving homogeneous polymerization conditions and high monomer conversion. In contrast, NCA monomers derived from more hydrophilic amino acids (e.g., those with hydroxyl or charged side chains) may require more polar solvents like dimethylformamide or dimethyl sulfoxide, which can sometimes participate in side reactions or complicate polymer isolation. This differential solubility is a key parameter for designing a robust synthetic protocol.

Polymerization Solvent Solubility Reaction Engineering

Validated Application Scenarios for 4-((S)-(2-butyl))-oxazolidine-2,5-dione Based on Quantitative Evidence


Synthesis of Stereoregular Poly(L-isoleucine) Homopolymers and Block Copolypeptides

The high enantiomeric purity of the monomer (ee > 98%) is essential for the controlled ring-opening polymerization (ROP) to produce poly(L-isoleucine) with a defined secondary structure (e.g., β-sheet conformation). This is a critical application where the monomer's specific steric hindrance from the sec-butyl group directly influences the polymer's chain conformation and crystallization behavior, as detailed in kinetic and structural studies [1].

Preparation of Syringolin B-Based Proteasome Inhibitor Analogs

This specific NCA monomer is a documented reagent in the multi-step synthesis of syringolin B derivatives, which are being investigated as proteasome inhibitors with potential anticancer activity [1]. The use of the exact stereoisomer is mandatory for the biological activity of the final molecule; substitution with a different NCA would alter the inhibitor's binding affinity and specificity [2].

Development of Hydrophobic Polypeptide-Based Biomaterials and Drug Delivery Systems

The solubility profile of the monomer in organic solvents like dichloromethane makes it well-suited for standard ROP protocols that yield hydrophobic poly(L-isoleucine) segments [1]. These segments can be incorporated into amphiphilic block copolymers for the creation of self-assembled nanostructures, such as micelles or polymersomes, for the encapsulation and controlled release of hydrophobic therapeutics.

Technical Documentation Hub

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